![molecular formula C22H26N4 B2554652 N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896601-60-8](/img/structure/B2554652.png)
N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is a chemical compound with the molecular formula C22H26N4. It has an average mass of 346.469 Da and a monoisotopic mass of 346.215759 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 1H-Pyrazolo[3,4-b]quinolines, has been researched for over 100 years. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is complex, with a cyclopentyl group, a methyl group, a phenyl group, and an amine group attached to a tetrahydropyrazolo[5,1-b]quinazolin core .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 1H-Pyrazolo[3,4-b]quinolines, have been studied extensively. These compounds are known to exhibit intense fluorescence, both in solutions and even in a solid state .Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Novel Tacrine Analogs
A study focused on synthesizing novel pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines as tacrine analogs, evaluating them for their acetylcholinesterase and butyrylcholinesterase inhibitory activities. Most compounds exhibited good inhibitory activity, comparing favorably with rivastigmine, a reference drug (Mahdavi et al., 2017).
Apoptosis Inducers in Cancer Therapy
Another research introduced a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis, effective against several human solid tumor-derived cancer cells. Specific compounds demonstrated significant apoptotic activity with low EC50 values (Zhang et al., 2008).
Anti-tubercular Agents
Research on substituted benzo[h]quinazolines and related compounds showed significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Compounds displayed promising activity at various MIC concentrations, indicating their potential as anti-tubercular agents (Maurya et al., 2013).
Synthetic Methodologies
Regioselective Synthesis
A green chemistry approach was employed for the regioselective synthesis of novel pyrazoloquinolin and pyrimidinone derivatives, showcasing a mechanism dependent on the nature of the group attached to the isatin ring nitrogen atom. This method emphasizes practical simplicity, high yields, and environmental friendliness (Poomathi et al., 2015).
Cyclometalated Platinum(II) Complexes
Research into cyclometalating ligands led to the development of N^C*N-coordinated platinum(II) complexes with a fused five-six-membered metallacycle. These complexes exhibit high luminescence and diminished concentration quenching, making them promising for various applications (Vezzu et al., 2011).
Mécanisme D'action
Orientations Futures
The future directions for research on “N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” and similar compounds could involve further exploration of their biological activities. For instance, one compound is currently being evaluated in phase III trials in combination with letrozole for the treatment of ER+/HER2– advanced breast cancer . This suggests that there may be potential for the development of new therapeutic applications for these compounds.
Propriétés
IUPAC Name |
N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-15-20(16-9-3-2-4-10-16)22-24-19-14-8-7-13-18(19)21(26(22)25-15)23-17-11-5-6-12-17/h2-4,9-10,17,23H,5-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHZXULRNODQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

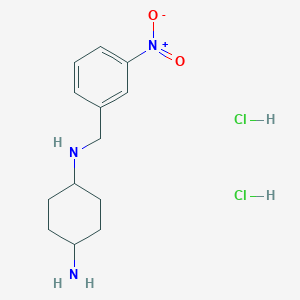
![Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate](/img/structure/B2554572.png)
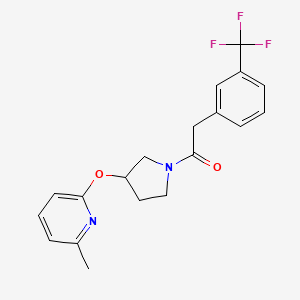
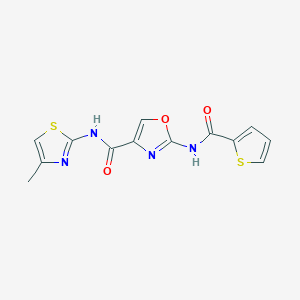
![2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2554578.png)
![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)

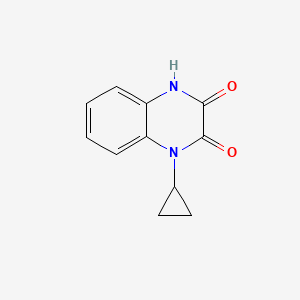
![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2554586.png)
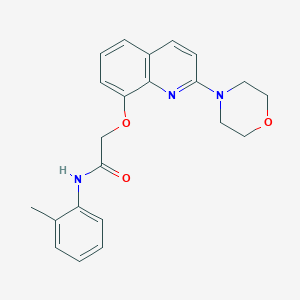
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)
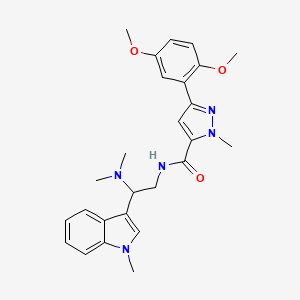

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2554591.png)